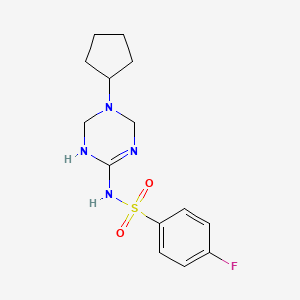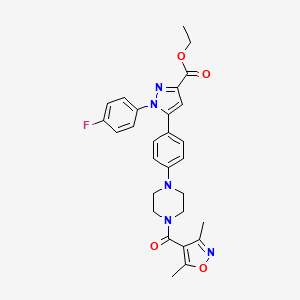![molecular formula C23H24ClN3O4 B11188046 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11188046.png)
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE” is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed.
Substitution reactions: Introduction of the 4-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution.
Hydroxyethylation: Addition of the hydroxyethyl group to the pyrimidine ring.
Acetamide formation: Final step involves the formation of the acetamide group through amidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Applications: Potential use in treating diseases due to its biological activity.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Cosmetics: Incorporation into formulations for its potential bioactive properties.
Mechanism of Action
The mechanism of action of “2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE” would depend on its specific biological target. Generally, it may:
Bind to enzymes: Inhibit their activity by interacting with the active site.
Interact with receptors: Modulate signaling pathways by binding to cellular receptors.
Affect gene expression: Influence transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- 2-[2-(4-Methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Uniqueness
“2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE” is unique due to the presence of both hydroxyethyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C23H24ClN3O4 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H24ClN3O4/c1-15-20(11-12-28)23(30)27(22(26-15)17-5-7-18(24)8-6-17)14-21(29)25-13-16-3-9-19(31-2)10-4-16/h3-10,28H,11-14H2,1-2H3,(H,25,29) |
InChI Key |
PXAIGKSZGPWSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=C(C=C3)OC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B11187967.png)

![3'-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11187982.png)
![2-[(4-fluorophenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11187991.png)


![3-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11188015.png)
![2-methyl-5-[1-(3-methylbenzoyl)-3-piperidyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11188019.png)
![Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11188031.png)
![4-(4-methoxyphenyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11188040.png)
![2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11188041.png)
![7-(2-hydroxyphenyl)-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11188054.png)
![7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11188055.png)
![5-(3-chlorobenzyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11188057.png)
